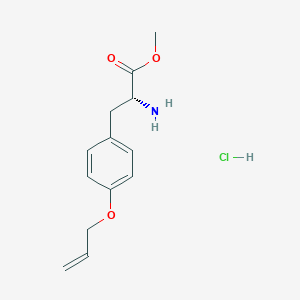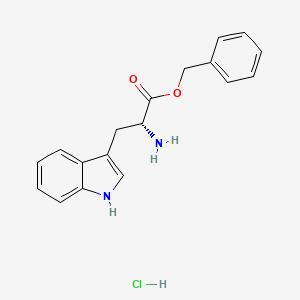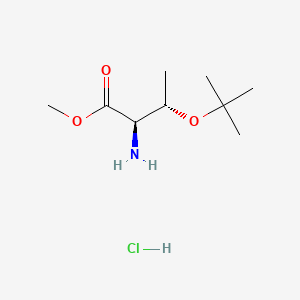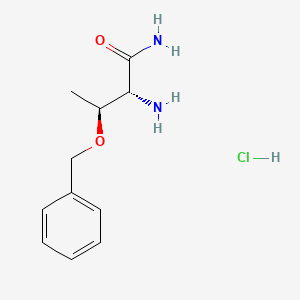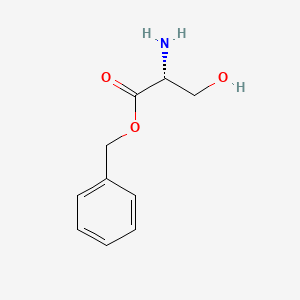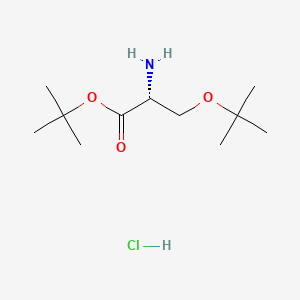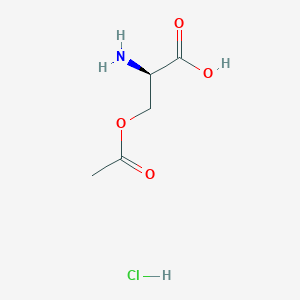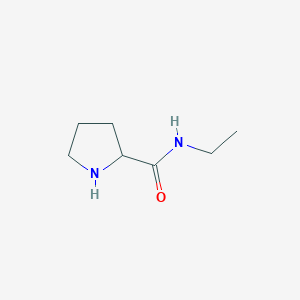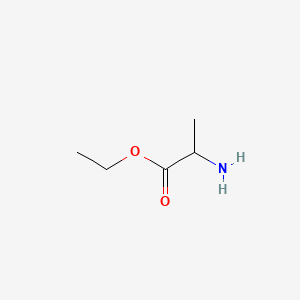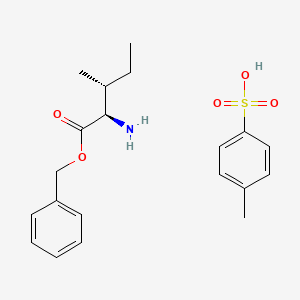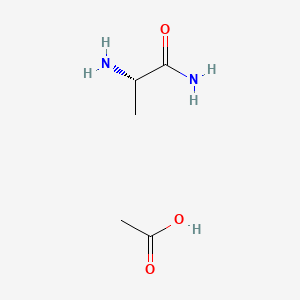
L-Alanine amide acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanine amide acetate is a compound with the molecular formula C5H12N2O31. It is an organic cation and an ammonium ion derivative1. It is a conjugate acid of L-alaninamide1. The molecular weight of L-Alanine amide acetate is 148.1 g/mol2.
Synthesis Analysis
L-Alanine is biosynthesized using fermentation methods or catalyzed from L-aspartic acid by aspartate β-decarboxylase3. A method for amide synthesis that enables the direct carbamoylation of (hetero)aryl bromides has been reported4. This radical cross-coupling approach is based on the combination of nickel and photoredox catalysis4.
Molecular Structure Analysis
The molecular structure of L-Alanine amide acetate is characterized by a narrow entry channel to the active site5. An active site loop closes in upon binding of substrate-mimicking molecules5. Despite superficial differences, alanine aminotransferases of diverse phylogenetic origins share a universal reaction mechanism5.
Chemical Reactions Analysis
L-Alanine amide acetate is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system6. It is also involved in the Alanine-Glucose cycle, a form of energy production that plays a major role in maintaining the body’s blood sugar balance6.
Physical And Chemical Properties Analysis
L-Alanine amide acetate is a white crystalline powder2. Its molecular weight is 148.1 g/mol2. The compound is an organic cation and an ammonium ion derivative1.
科学的研究の応用
1. High-yield β-alanine production from glucose and acetate in Escherichia coli
- Summary of Application : This study addresses the challenge of producing β-alanine, a versatile amino acid with wide-range industrial applications, from glucose. The researchers developed efficient Escherichia coli strains with modified carbon metabolism as microbial cell factories and implemented a two-stage fermentation strategy .
- Methods of Application : The introduction of aspartate decarboxylase (PanD E56S/I88M) facilitates the conversion of aspartate to β-alanine, while the overexpression of key enzymes such as phosphoenolpyruvate carboxylase and aspartate dehydrogenase increases the carbon flow from phosphoenolpyruvate to aspartate .
- Results or Outcomes : The optimized strain achieved β-alanine production of 71.7 g/L with a yield of 1.0 mol/mol glucose, reaching a peak of 1.29 mol/mol. The utilization of acetate as a carbon feedstock enabled the production of 50 g/L of β-alanine with a 0.33 mol/mol acetate yield .
2. Amide Activation
- Summary of Application : This review article places electrophilic amide activation in both a historical context and in that of natural product synthesis, highlighting the synthetic applications and the potential of this approach .
- Methods of Application : The specific methods of application are not detailed in the snippet, but the full article may provide more information .
- Results or Outcomes : The outcomes of this research are not detailed in the snippet, but the full article may provide more information .
3. Biomedical Applications of L-Alanine
- Summary of Application : L-Alanine has extensive physiological functionality and tremendous pharmacological significance, therefore it could be considered as a potential ingredient for food, pharmaceutical, and personal care products .
- Methods of Application : The therapeutic potential of L-Alanine was assessed in terms of anti-proliferative, anti-bacterial, and anti-urolithiatic properties .
- Results or Outcomes : L-Alanine successfully inhibited growth and in vitro proliferation of important human pathogens including Enterococcus faecalis, Escherichia coli, Klebsiella pneumonia, Staphylococcus aureus, Streptococcus mutans, and Vibrio cholerae in a concentration-dependent manner . It also revealed significant anti-proliferative potential against human lung adenocarcinoma (A549; IC 50 7.32 μM) and mammary gland adenocarcinoma (MCF-7; IC 50 8.81 μM) cells .
4. Efficient L-Alanine Production
- Summary of Application : L-Alanine has important applications in food, pharmaceutical and veterinary fields and is used as a substrate for the production of engineered thermoplastics .
- Methods of Application : The specific methods of application are not detailed in the snippet, but the full article may provide more information .
- Results or Outcomes : The outcomes of this research are not detailed in the snippet, but the full article may provide more information .
5. Therapeutic Potential of L-Alanine
- Summary of Application : This study aimed to explore the anticipated therapeutic potential of L-Alanine, produced microbially using a lactic acid bacterial strain Pediococcus acidilactici BD16 .
- Methods of Application : The therapeutic potential of L-Alanine was assessed in terms of anti-proliferative, anti-bacterial, and anti-urolithiatic properties .
- Results or Outcomes : L-Alanine successfully inhibited growth and in vitro proliferation of important human pathogens in a concentration-dependent manner . It also revealed significant anti-proliferative potential against human lung adenocarcinoma (A549; IC 50 7.32 μM) and mammary gland adenocarcinoma (MCF-7; IC 50 8.81 μM) cells . The anti-urolithiatic potential of L-Alanine was augmented over three different phases, viz., nucleation inhibition, aggregation inhibition, and oxalate depletion .
6. Production of Engineered Thermoplastics
- Summary of Application : L-Alanine is used as a substrate for the production of engineered thermoplastics .
- Methods of Application : The specific methods of application are not detailed in the snippet, but the full article may provide more information .
- Results or Outcomes : The outcomes of this research are not detailed in the snippet, but the full article may provide more information .
Safety And Hazards
When handling L-Alanine amide acetate, it is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing78. Ingestion and inhalation should be avoided, and dust formation should be prevented78.
将来の方向性
Research into L-Alanine amide acetate and similar compounds is ongoing. For example, an LNA-amide modification has been developed that enhances the cell uptake and activity of phosphorothioate exon-skipping oligonucleotides9. This highlights the therapeutic potential of this technology9.
特性
IUPAC Name |
acetic acid;(2S)-2-aminopropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.C2H4O2/c1-2(4)3(5)6;1-2(3)4/h2H,4H2,1H3,(H2,5,6);1H3,(H,3,4)/t2-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFLYZJMEVTVFL-DKWTVANSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N.CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)N.CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Alanine amide acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


